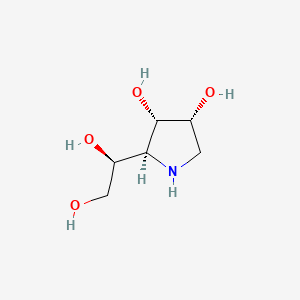
1,4-Dideoxy-1,4-imino-D-tallitol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dideoxy-1,4-imino-D-tallitol is a synthetic compound known for its unique structural properties and biological activities It belongs to the class of iminosugars, which are analogues of sugars where a nitrogen atom replaces the oxygen atom in the ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dideoxy-1,4-imino-D-tallitol typically involves the reduction of corresponding nitro or azido precursors. One common method includes the catalytic hydrogenation of 1,4-dinitro-1,4-dideoxy-D-tallitol using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol, at room temperature and atmospheric pressure. The resulting product is then purified through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions
1,4-Dideoxy-1,4-imino-D-tallitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding keto or aldehyde derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its fully reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of keto or aldehyde derivatives.
Reduction: Formation of fully reduced iminosugar.
Substitution: Formation of N-substituted derivatives with various functional groups.
科学研究应用
1,4-Dideoxy-1,4-imino-D-tallitol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Acts as an inhibitor of glycosidases, enzymes involved in carbohydrate metabolism. It is used to study enzyme mechanisms and to develop enzyme inhibitors.
Medicine: Investigated for its potential therapeutic effects in treating diseases like diabetes, cancer, and viral infections due to its enzyme inhibitory properties.
Industry: Employed in the production of fine chemicals and pharmaceuticals, where its unique properties are leveraged for specific reactions and processes.
作用机制
The mechanism of action of 1,4-Dideoxy-1,4-imino-D-tallitol primarily involves its role as a glycosidase inhibitor. The compound mimics the transition state of the enzyme-substrate complex, binding to the active site of the enzyme and preventing the hydrolysis of glycosidic bonds. This inhibition disrupts carbohydrate metabolism, leading to various biological effects. The molecular targets include enzymes like α-mannosidase and glycogen phosphorylase, which are crucial for glycan processing and glycogen metabolism, respectively.
相似化合物的比较
1,4-Dideoxy-1,4-imino-D-tallitol is compared with other iminosugars such as:
1-Deoxynojirimycin: Another potent glycosidase inhibitor used in the treatment of Gaucher disease and Fabry disease.
1,4-Dideoxy-1,4-imino-D-arabinitol: Known for its inhibitory effects on glycogen phosphorylase and its potential use in diabetes treatment.
Isofagomine: A potent inhibitor of β-glucosidase, used in the treatment of Gaucher disease.
Uniqueness
This compound stands out due to its specific inhibitory profile and structural properties, making it a valuable tool in biochemical research and potential therapeutic applications. Its ability to selectively inhibit certain glycosidases with minimal off-target effects highlights its significance in the development of targeted enzyme inhibitors.
属性
CAS 编号 |
115509-95-0 |
|---|---|
分子式 |
C6H13NO4 |
分子量 |
163.17 g/mol |
IUPAC 名称 |
(2S,3S,4R)-2-[(1S)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO4/c8-2-4(10)5-6(11)3(9)1-7-5/h3-11H,1-2H2/t3-,4-,5+,6-/m1/s1 |
InChI 键 |
RVNSAAIWCWTCTJ-ARQDHWQXSA-N |
手性 SMILES |
C1[C@H]([C@H]([C@@H](N1)[C@@H](CO)O)O)O |
规范 SMILES |
C1C(C(C(N1)C(CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


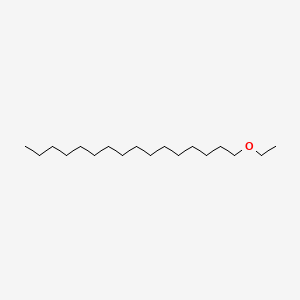

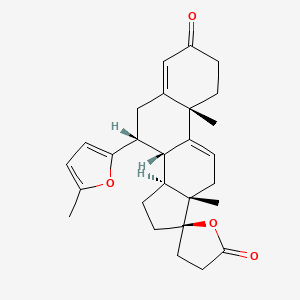
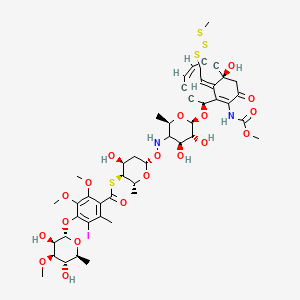

![methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide](/img/structure/B12787650.png)

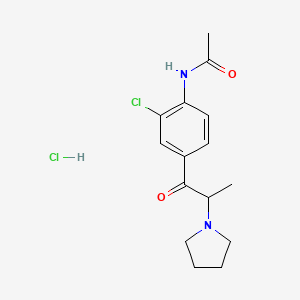

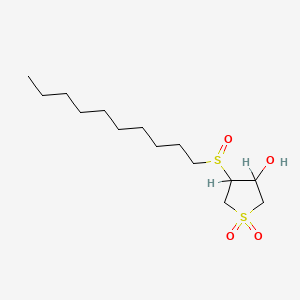


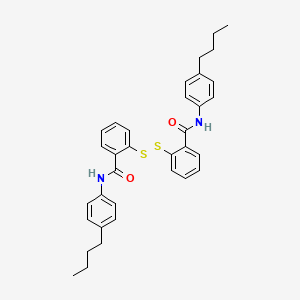
![Butyl[bis(chloromethyl)]methylsilane](/img/structure/B12787697.png)
